2-Methyl-1-indanone
Overview
Description
2-Methyl-1-indanone is a derivative of 1-indanone, classified as an α-benzocycloalkenone. It is a compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol This compound is known for its unique structure, which consists of a methyl group attached to the first carbon of the indanone ring
Mechanism of Action
Target of Action
It’s known that indanones, a group to which 2-methyl-1-indanone belongs, are prominent motifs found in numerous natural products and pharmaceuticals .
Mode of Action
It’s known that indanones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that indanones are involved in various annulations for the construction of fused- and spirocyclic frameworks .
Result of Action
It’s known that indanones and their derivatives have been widely used in medicine, agriculture, and in natural products synthesis .
Action Environment
It’s known that the presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, whereas in the case of a methyl group, the corresponding value is approximately 35 kj·mol −1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-indanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-methylbenzoyl chloride with cyclopentadiene, followed by cyclization . Another method includes the use of α,β-unsaturated ketones as substrates in the presence of Brønsted or Lewis acids .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale Friedel-Crafts acylation reactions. These reactions typically involve the use of aluminum chloride as a catalyst and are carried out under controlled temperature and pressure conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it to 2-methyl-1-indanol.
Substitution: It can undergo substitution reactions, such as α-arylation and hydroxymethylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts are often used for α-arylation, while hydroxymethylation can be achieved using formaldehyde and a base.
Major Products:
Oxidation: this compound oxide.
Reduction: 2-Methyl-1-indanol.
Substitution: Products vary depending on the substituent introduced, such as this compound derivatives with aryl or hydroxymethyl groups.
Scientific Research Applications
2-Methyl-1-indanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methyl-1-indanone can be compared with other similar compounds, such as:
2-Indanone: Lacks the methyl group, making it less sterically hindered and potentially less reactive in certain reactions.
5-Chloro-1-indanone: Contains a chlorine atom, which can influence its reactivity and biological activity.
3,3-Dimethyl-1-indanone: Has two methyl groups, which can significantly alter its chemical properties and reactivity.
Uniqueness: The presence of the methyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-methyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKNOGMQVKBMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290210 | |
Record name | 2-Methyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17496-14-9 | |
Record name | 2-Methyl-1-indanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17496-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylindanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017496149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17496-14-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLINDANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS704F44DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the ecological significance of 2-methyl-1-indanone?
A1: While the exact ecological role of this compound remains unknown, research suggests its potential importance as a semiochemical in certain moth species. Studies have shown that a conserved odorant receptor (OR19) in two distantly related moth species, codling moth (Cydia pomonella) and African cotton leafworm (Spodoptera littoralis), responds strongly to this compound. [] This suggests that this compound, along with other structurally related indanes, may play a crucial role in the communication and behavior of these insects, potentially influencing their interactions with host plants or other organisms. Further research is needed to fully elucidate the ecological functions of this compound and its impact on insect-plant interactions.
Q2: How can this compound be synthesized?
A3: One method for synthesizing this compound involves a two-step process using chromium carbene complexes. [] First, pentacarbonyl[methoxymethyl(or phenyl)carbene]chromium reacts with a specific alkyne (1-(dialkylamino)-acetylene) in a stereoselective manner. This insertion reaction yields pentacarbonyl(alkenylaminocarbene)-chromium complexes. Subsequent thermolysis of a specific complex, pentacarbonyl[(diethylamino)-E-(β-methoxy-α-methylstyryl)carbene]chromium, leads to the formation of this compound alongside other products.
Q3: Are there any other reported synthetic routes for this compound derivatives?
A4: Yes, research describes the preparation of 5,6-dimethoxy-2-methyl-1-indanone through a catalytic intramolecular Friedel-Crafts reaction involving benzyl Meldrum's acid derivatives. [] This method highlights an alternative synthetic strategy for accessing specific this compound derivatives.
Q4: What analytical techniques are used to identify and quantify this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing this compound. [] This method separates compounds based on their volatility and then identifies them based on their unique mass spectra. Researchers have successfully employed GC-MS to identify this compound within complex mixtures, such as plant extracts.
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